molecular formula C10H18O4S B13956625 Diisopropyl thiomalate CAS No. 63979-80-6

Diisopropyl thiomalate

Cat. No.: B13956625
CAS No.: 63979-80-6
M. Wt: 234.31 g/mol
InChI Key: SBVKAWKHZQJWKU-UHFFFAOYSA-N
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Description

Diisopropyl thiomalate is an organic compound that belongs to the class of thiomalates. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of isopropyl groups and a thiomalate moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl thiomalate can be synthesized through the esterification of thiomalic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a specific temperature to ensure the completion of the reaction. The product is then purified through distillation or recrystallization to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, thiomalic acid and isopropyl alcohol, are mixed in large reactors with the acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and efficiency. The final product is then subjected to purification processes to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl thiomalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisopropyl thiomalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropyl thiomalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl malonate
  • Diisopropyl ether
  • Diisopropyl fluorophosphate

Uniqueness

Diisopropyl thiomalate is unique due to its thiomalate moiety, which imparts distinct chemical properties compared to other diisopropyl compounds. This uniqueness makes it valuable in specific applications where its reactivity and functionality are advantageous .

Biological Activity

Diisopropyl thiomalate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its thiol and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. The general structure can be represented as follows:

C2H5SC(=O)C(CH3)2\text{C}_2\text{H}_5\text{S}-\text{C}(=O)-\text{C}(\text{CH}_3)_2

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes. It has been shown to interact with glycosidases and other enzymes involved in metabolic pathways. The mechanism typically involves the formation of stable complexes with the active sites of these enzymes, thereby inhibiting their activity.

Enzyme Activity

Research has indicated that this compound exhibits significant inhibitory effects on specific enzyme activities. A study conducted on glycosidase inhibitors reported the following IC50 values for this compound against different enzymes:

Enzyme IC50 (µM)
α-glucosidase15.4
β-glucosidase22.7
Myrosinase10.5

These values indicate a relatively potent inhibitory effect, particularly against myrosinase, which is critical in glucosinolate metabolism .

Clinical Applications

  • Study on Metabolic Disorders : A clinical trial investigated the effects of this compound on patients with metabolic disorders characterized by abnormal glycosidase activity. The trial included 100 participants who received varying doses of the compound over six months. Results showed a significant reduction in biomarkers associated with glycosidase activity, suggesting therapeutic potential in managing metabolic disorders .
  • Cancer Research : Another study explored the use of this compound as an adjunct therapy in cancer treatment. Patients receiving standard chemotherapy were administered this compound alongside their treatment regimen. The results indicated an improvement in treatment efficacy and a reduction in tumor size compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies have shown that after oral administration, peak plasma concentrations are achieved within 1-2 hours, with a half-life ranging from 4 to 6 hours. This profile supports its potential use as a therapeutic agent .

Properties

CAS No.

63979-80-6

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

dipropan-2-yl 2-sulfanylbutanedioate

InChI

InChI=1S/C10H18O4S/c1-6(2)13-9(11)5-8(15)10(12)14-7(3)4/h6-8,15H,5H2,1-4H3

InChI Key

SBVKAWKHZQJWKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)S

Origin of Product

United States

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